molecular formula C3H2N2O B6522928 2-isocyanatoacetonitrile CAS No. 58004-56-1

2-isocyanatoacetonitrile

Cat. No.: B6522928
CAS No.: 58004-56-1
M. Wt: 82.06 g/mol
InChI Key: ZDWVJYRUMXFJOU-UHFFFAOYSA-N
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Description

2-Isocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂O. It is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-CN). This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxides of the original compound.

    Reduction: Primary amines.

    Substitution: Urethanes and ureas.

Scientific Research Applications

2-Isocyanatoacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .

Comparison with Similar Compounds

Uniqueness: 2-Isocyanatoacetonitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to other isocyanates .

Properties

IUPAC Name

2-isocyanatoacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVJYRUMXFJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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